Ethyl 2-(2-aminothiazol-5-ylthio)acetate
Overview
Description
Ethyl 2-(2-aminothiazol-5-ylthio)acetate is an organic compound with the molecular formula C7H10N2O2S2 It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-aminothiazol-5-ylthio)acetate typically involves the reaction of 2-amino-5-bromothiazole monohydrobromide with ethyl thioglycolate. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioether group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halides, amines; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2-aminothiazol-5-ylthio)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its structural similarity to other biologically active thiazole derivatives, it is investigated for potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-(2-aminothiazol-5-ylthio)acetate involves its interaction with various molecular targets. The thiazole ring can act as a ligand for metal ions, facilitating coordination chemistry applications. Additionally, the compound can interact with biological receptors, enzymes, and proteins, leading to its observed biological activities. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
Ethyl 2-aminothiazole-4-acetate:
2-Amino-5-bromothiazole: A precursor in the synthesis of ethyl 2-(2-aminothiazol-5-ylthio)acetate.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. Its combination of an ethyl ester group and a thioether linkage makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 2-(2-aminothiazol-5-ylthio)acetate is an organic compound with the molecular formula CHNOS. It is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. In vitro studies have reported effective minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound's anticancer potential has been explored through various studies. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have shown IC values in the low micromolar range against human glioblastoma and melanoma cell lines . The presence of electron-donating groups at specific positions on the thiazole ring is crucial for enhancing its anticancer activity.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases . The compound's thiazole moiety is believed to play a critical role in mediating these effects.
The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific biological targets, including enzymes involved in inflammatory pathways and cancer cell proliferation. Molecular docking studies indicate potential binding interactions with key proteins, which may elucidate its therapeutic effects .
Comparative Analysis with Similar Compounds
Compound | Biological Activity | IC (µM) | Notes |
---|---|---|---|
This compound | Antimicrobial, Anticancer | Low micromolar | Significant activity against multiple strains |
2-Aminothiazole | Antimicrobial | Varies | Simpler structure; less potent |
Ethyl 2-amino-4-thiazole acetate | Anticancer | Moderate | Related structure with different activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 15 µg/mL, indicating strong potential as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In a comparative study involving various thiazole derivatives, this compound was found to have an IC of approximately 20 µM against human melanoma cells, highlighting its potential as an anticancer drug candidate .
- Anti-inflammatory Activity : Research demonstrated that the compound could reduce levels of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory conditions .
Properties
IUPAC Name |
ethyl 2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2/c1-2-11-5(10)4-12-6-3-9-7(8)13-6/h3H,2,4H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIYTBYTQBRMNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10614233 | |
Record name | Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859522-19-3 | |
Record name | Ethyl 2-[(2-amino-5-thiazolyl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859522-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl [(2-amino-1,3-thiazol-5-yl)sulfanyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10614233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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